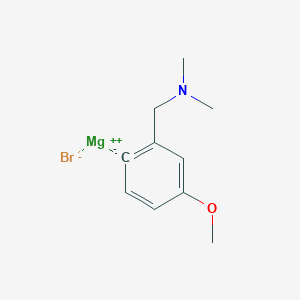
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the organic halide before the addition of the main reactant.
Industrial Production Methods
On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Chemistry
In organic synthesis, (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is used to form complex molecules by creating new carbon-carbon bonds. It is particularly useful in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry
In the chemical industry, this reagent is used to produce various intermediates and final products, including agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylamino and methoxy substituents.
Methylmagnesium Bromide: Simpler structure, used for forming carbon-carbon bonds.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.
Uniqueness
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The dimethylamino group can act as an electron-donating group, potentially stabilizing intermediates and transition states, while the methoxy group can provide additional steric and electronic effects.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C10H14BrMgNO |
|---|---|
Molecular Weight |
268.43 g/mol |
IUPAC Name |
magnesium;1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;bromide |
InChI |
InChI=1S/C10H14NO.BrH.Mg/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CWRPJYSVBYUSSK-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















